molecular formula C17H18N2O3 B5562906 2-{[(2-ethylphenoxy)acetyl]amino}benzamide

2-{[(2-ethylphenoxy)acetyl]amino}benzamide

Cat. No. B5562906
M. Wt: 298.34 g/mol
InChI Key: XILIKCLELJLTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-ethylphenoxy)acetyl]amino}benzamide is a chemical compound that has gained significant attention in scientific research. It is a benzamide derivative that has been studied for its potential use in various applications, including as a therapeutic agent for cancer treatment. In

Scientific Research Applications

Metalloligand Design for Magnets

One of the applications involves the synthesis of metalloligands using derivatives similar to 2-{[(2-ethylphenoxy)acetyl]amino}benzamide, which are coordinated to copper ions. These metalloligands, after deprotonation, react with lanthanide salts to yield complexes with potential applications in designing single-molecule magnets (SMMs) and single-chain magnets (SCMs). This application is significant in the development of high-density magnetic storage materials and quantum computing (Costes, Vendier, & Wernsdorfer, 2010).

Synthesis of α-Ketoamide Derivatives

Another application is found in the synthesis of α-ketoamide derivatives, utilizing a compound structurally similar to 2-{[(2-ethylphenoxy)acetyl]amino}benzamide. These derivatives were synthesized via the ring opening of N-acylisatin, showing the versatility of these compounds in organic synthesis. This process demonstrates the potential for creating novel molecules with significant applications in medicinal chemistry and drug design (El‐Faham et al., 2013).

Chemoselective N-benzoylation

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates represents another application area. This process yields N-(2-hydroxyphenyl)benzamides, compounds of biological interest, highlighting the role of similar benzamide derivatives in the synthesis of biologically active molecules. Such chemical transformations are crucial in the development of new therapeutic agents and understanding biological mechanisms (Singh, Lakhan, & Singh, 2017).

Advanced Materials Development

In the field of materials science, derivatives similar to 2-{[(2-ethylphenoxy)acetyl]amino}benzamide have been used in the preparation and properties exploration of hyperbranched aromatic polyimides. These materials have applications in high-performance polymers due to their solubility and thermal stability, showcasing the potential of benzamide derivatives in the development of new materials with advanced properties (Yamanaka, Jikei, & Kakimoto, 2000).

Environmental Chemistry

Lastly, in environmental chemistry, the degradation pathway and toxicity analysis of acetaminophen and its by-products were investigated using electro-Fenton processes, with aromatic compounds including 2-hydroxy-4-(N-acetyl)aminophenol identified as toxic sub-products. This research underscores the importance of understanding the environmental impact and degradation pathways of pharmaceuticals and related compounds (Le et al., 2017).

properties

IUPAC Name

2-[[2-(2-ethylphenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-12-7-3-6-10-15(12)22-11-16(20)19-14-9-5-4-8-13(14)17(18)21/h3-10H,2,11H2,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILIKCLELJLTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(2-Ethylphenoxy)acetyl]amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.